ABI-011
Description
Properties
Molecular Formula |
C27H32F2N8 |
|---|---|
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
ABI-011; ABI 011; ABI011.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
ABI-011 is compared with structurally or functionally related compounds across three categories: vascular disrupting agents (VDAs), albumin-bound nanotherapeutics, and TOP1 inhibitors.
Vascular Disrupting Agents (VDAs)
Key Findings :
- This compound demonstrated 10-fold higher potency than CA4P in disrupting tumor vasculature in the quail CAM assay, with a wider therapeutic window .
Albumin-Bound Nanotherapeutics
Key Findings :
- Albumin binding enhances tumor accumulation via the SPARC (secreted protein acidic and rich in cysteine) pathway , common to all albumin-bound drugs .
TOP1 Inhibitors
Key Findings :
Preparation Methods
Nanoparticle Albumin-Bound (Nab) Technology
- Process Description : Hydrophobic drugs are first dissolved in an organic solvent. This drug solution is emulsified into an aqueous albumin solution, creating an oil-in-water emulsion.
- High-Pressure Homogenization : The emulsion undergoes high-pressure homogenization, which induces albumin self-crosslinking and formation of a stable albumin layer around the drug core.
- Solvent Removal : The organic solvent is subsequently removed, leaving stable albumin-bound nanoparticles.
- Outcome : This method produces nanoparticles with enhanced drug loading and stability, suitable for intravenous administration.
This technology was foundational in the development of this compound and similar formulations such as Abraxane®.
Alternative and Complementary Preparation Methods
Self-Assembly Method
- Mechanism : Albumin molecules spontaneously organize into nanoparticles via heat denaturation or reduction of internal disulfide bonds.
- Crosslinking : Intramolecular disulfide bonds form naturally or can be induced chemically to stabilize particles.
- Advantages : Avoids toxic chemicals, produces redox-responsive nanoparticles that degrade in reducing environments (e.g., intracellular glutathione).
- Applications : Useful for controlled drug release in physiological conditions.
Emulsification and Thermal Gelation
- Emulsification : Albumin solution is dispersed in an immiscible oil phase, followed by chemical crosslinking to solidify albumin droplets into nanoparticles.
- Thermal Gelation : Temperature changes induce albumin gel formation, resulting in nanoparticle creation under mild conditions.
- Scale-Up : Nano-spray-drying can be used for large-scale production by atomizing albumin solutions into dry nanoparticles.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nab Technology | Emulsification + high-pressure homogenization | High drug loading, stable NPs | Requires organic solvents |
| Desolvation | Addition of desolvating agent + crosslinking | Mild conditions, tunable size | Use of chemical crosslinkers |
| Self-Assembly | Spontaneous assembly via heat or reduction | No toxic chemicals, redox-responsive | May have less control on size |
| Emulsification | Dispersion in oil + crosslinking | Controlled particle formation | Requires oil phase and crosslinkers |
| Thermal Gelation | Heat-induced gelation | Mild, solvent-free | Limited to certain albumin types |
| Nano-Spray-Drying | Atomization and drying | Scalable production | Equipment intensive |
Research Findings and Optimization Insights
- pH Optimization : Studies demonstrate that pH 9 is optimal for desolvation-based nanoparticle synthesis, balancing albumin charge and particle size for reproducibility.
- Crosslinker Choice : Glutaraldehyde forms diimine bonds with lysine residues, while glucose crosslinking involves advanced glycation end products, influencing nanoparticle stability and biocompatibility.
- Nanoparticle Stability : Self-crosslinked albumin nanoparticles via disulfide bonds show stability in circulation and degrade in reducing environments, enabling targeted intracellular drug release.
- Particle Size Control : Controlled addition rates of desolvating agents and pH adjustments are critical for achieving nanoparticles typically in the 100-200 nm range, suitable for tumor targeting via enhanced permeability and retention (EPR) effect.
Q & A
Q. What is the mechanism of action of ABI-011 in preclinical models, and how does its albumin-based nanoparticle formulation influence tumor targeting?
this compound is a nano-thiostatin dimer delivered via albumin nanoparticles, leveraging albumin's natural affinity for tumor-associated proteins (e.g., SPARC) to enhance tumor accumulation. Methodologically, researchers should use fluorescently labeled nanoparticles in xenograft models to quantify biodistribution via confocal microscopy or mass spectrometry. Comparative studies with non-albumin formulations can isolate targeting effects .
Q. What are the primary endpoints and inclusion criteria used in Phase 1 clinical trials for this compound in advanced solid tumors?
Phase 1 trials prioritize determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Key inclusion criteria include:
- Age ≥18 years, ECOG performance status ≤2
- Measurable disease per RECIST criteria
- Willingness to undergo serial tumor biopsies
- Resolution of prior treatment toxicities to Grade ≤1 Methodologically, dose escalation follows a 3+3 design, with toxicity graded via CTCAE criteria and efficacy assessed through RECIST .
Q. How should researchers design in vitro experiments to evaluate the cytotoxicity of this compound against cancer cell lines?
Use dose-response assays (e.g., MTT or clonogenic survival) across multiple cell lines representing diverse tumor types. Include albumin-rich media to mimic physiological conditions. Validate results with apoptosis markers (e.g., caspase-3 activation) and compare to albumin-free controls to isolate nanoparticle-specific effects .
Q. What pharmacokinetic (PK) parameters are critical when assessing this compound's bioavailability in animal models?
Key PK metrics include:
- Plasma half-life () and area under the curve (AUC)
- Tumor-to-plasma concentration ratios
- Clearance rates in albumin-deficient vs. wild-type models Use LC-MS/MS for quantification and compartmental modeling to analyze tissue distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy data and heterogeneous patient responses in early-phase this compound trials?
Implement translational biomarker analyses:
- Stratify patients by SPARC expression or tumor albumin uptake via immunohistochemistry.
- Correlate PK data with tumor response subgroups.
- Use multi-omics (e.g., RNA-seq) to identify resistance pathways in non-responders. Methodological rigor requires pre-specified hypotheses and adaptive trial designs .
Q. What statistical methods are recommended for analyzing dose-limiting toxicities (DLTs) and establishing MTD in Phase 1 studies of this compound?
Bayesian model-based approaches (e.g., continual reassessment method) improve MTD estimation over traditional 3+3 designs. For DLT analysis, use logistic regression to model toxicity probabilities, adjusting for covariates like prior therapies. Sensitivity analyses should assess protocol deviations and missing data .
Q. What strategies optimize the integration of serial tumor biopsy data with RECIST-based response assessments in this compound clinical trials?
- Time biopsies to align with PK trough/peak phases (e.g., pre-dose and 24h post-infusion).
- Quantify intratumoral drug concentrations and correlate with RECIST measurements.
- Use multiplex immunofluorescence to assess stromal vs. tumor cell uptake. Data integration requires centralized pathology review and standardized biopsy protocols .
Q. How should combination therapy studies with this compound and targeted agents be designed to evaluate synergistic antitumor effects?
Preclinical rationale: Screen for synergy using high-throughput combinatorial screens (e.g., Chou-Talalay method). Clinically, employ staggered dosing (e.g., this compound followed by targeted agent) to minimize overlapping toxicities. Use pharmacodynamic endpoints (e.g., target protein suppression) alongside RECIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
